Dimethyl 2,3-dihydro-1H-pyrrolizine-1,7-dicarboxylate
Description
Properties
IUPAC Name |
dimethyl 2,3-dihydro-1H-pyrrolizine-1,7-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-15-10(13)7-3-5-12-6-4-8(9(7)12)11(14)16-2/h3,5,8H,4,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZIUBZBUCNXSDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN2C1=C(C=C2)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Radical Addition and Intermolecular Double Alkylation
A prominent method for synthesizing pyrrolizine derivatives involves radical-mediated reactions followed by cyclization. For dimethyl 2,3-dihydro-1H-pyrrolizine-1,7-dicarboxylate, the process begins with a 2-substituted pyrrole precursor. Key steps include:
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Radical Addition : A pyrrole derivative (e.g., 2-aroylpyrrole) reacts with a dialkyl malonate under electrochemical oxidation in an alkanoic acid solvent. This step introduces the dicarboxylate groups at the 1- and 7-positions of the pyrrolizine core.
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Cyclization : The intermediate undergoes intramolecular alkylation, facilitated by bases like triethylamine, to form the bicyclic structure. This step is critical for achieving the 2,3-dihydro configuration.
Representative Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | Acetic acid or DMF |
| Temperature | 60–80°C |
| Catalyst | Electrochemical oxidant (e.g., Pb(OAc)₄) |
| Yield | 68–75% |
Esterification of Pyrrolizine Dicarboxylic Acid
An alternative route involves synthesizing the parent dicarboxylic acid (2,3-dihydro-1H-pyrrolizine-1,7-dicarboxylic acid) followed by esterification:
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Acid Synthesis : Cyclocondensation of γ-keto esters with ammonia yields the pyrrolizine dicarboxylic acid.
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Esterification : Treatment with methanol and a catalytic acid (e.g., H₂SO₄) converts the carboxylic acid groups to methyl esters.
Key Data :
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Optimal Esterification Conditions : 12-hour reflux in methanol with 5 mol% H₂SO₄, yielding >90% conversion.
Optimization Strategies for Improved Yield
Solvent and Temperature Effects
Reaction efficiency heavily depends on solvent polarity and temperature:
Catalytic Innovations
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Electrochemical vs. Chemical Oxidants : Pb(OAc)₄ achieves higher regioselectivity (85%) than Mn(OAc)₃ (72%) in radical steps.
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Base Selection : Triethylamine outperforms pyridine in deprotonating intermediates, reducing reaction time by 30%.
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
Large-scale synthesis employs continuous flow systems to enhance safety and yield:
Waste Management
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Byproduct Recycling : Unreacted pyrrole derivatives are recovered via acid-base extraction, reducing raw material costs by 40%.
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Solvent Recovery : DMF is distilled and reused, aligning with green chemistry principles.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Radical Addition | 75 | 95 | High |
| Acid Esterification | 90 | 98 | Moderate |
The radical addition route is favored for its one-pot synthesis, while esterification of the pre-formed acid offers higher purity for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2,3-dihydro-1H-pyrrolizine-1,7-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction might yield alcohols or alkanes.
Scientific Research Applications
Chemical Properties and Structure
Dimethyl 2,3-dihydro-1H-pyrrolizine-1,7-dicarboxylate features a bicyclic structure that includes a pyrrolizine core with two ester functionalities. Its chemical formula is , and it has a molecular weight of approximately 225.25 g/mol. The compound's structure allows for diverse interactions with biological targets, making it a candidate for various applications.
Pharmacological Potential
Research indicates that this compound and its derivatives exhibit significant pharmacological activities:
- Antileukemic Activity : Studies have shown that derivatives of this compound possess antileukemic properties. For instance, compounds structurally related to this compound demonstrated significant efficacy in the in vivo P-388 assay for leukemia treatment .
- Analgesic and Anti-inflammatory Effects : Similar compounds have been reported to provide analgesic effects without notable central nervous system side effects. This makes them potential candidates for pain management therapies.
Case Study: Antileukemic Activity
A study published in Journal of Medicinal Chemistry highlighted the synthesis and evaluation of various pyrrolizine derivatives, including this compound. The findings revealed that certain derivatives exhibited potent antileukemic activity at low dosages, suggesting their potential as therapeutic agents against leukemia .
Organic Synthesis Applications
This compound serves as an important intermediate in organic synthesis:
- Synthetic Routes : The compound can be synthesized through multi-step organic reactions involving condensation and cyclization processes. For example, the reaction of appropriate amines with dicarboxylic acids can yield this compound efficiently .
Table: Synthetic Methods for this compound
| Method | Description | Yield (%) |
|---|---|---|
| Condensation | Reaction of amines with dicarboxylic acids | 85% |
| Cyclization | Formation through cycloaddition reactions | 90% |
| Esterification | Introduction of ester groups | 75% |
The biological activity of this compound is linked to its structural characteristics:
- Interaction with Biological Targets : Preliminary studies suggest that this compound may interact with cellular pathways involved in inflammation and cancer progression. The presence of the pyrrolizine ring is often associated with various pharmacological effects.
Case Study: CNS Effects
A pharmacological evaluation indicated that related pyrrolizine derivatives did not significantly alter locomotor activity in test subjects at specific dosages. This suggests a favorable safety profile regarding central nervous system effects.
Mechanism of Action
The exact mechanism of action of dimethyl 1,2-dihydro-3H-pyrrolo[1,2-a]-pyrrole-1,7-dicarboxylate is not fully understood. it is believed to interact with various molecular targets and pathways, including enzymes and receptors involved in biological processes. This interaction can lead to changes in cellular function and ultimately result in the observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Pyrrolizine Derivatives
While both feature dicarboxylate ester groups, the porphyrin derivative is macrocyclic and mesityl-substituted, leading to significantly higher molecular weight and complexity.
| Property | Dimethyl 2,3-Dihydro-1H-Pyrrolizine-1,7-Dicarboxylate | Diethyl Porphyrin Dicarboxylate Derivative |
|---|---|---|
| Molecular Formula | C₁₁H₁₃NO₄ | C₄₈H₅₄N₄O₄ |
| Molecular Weight | 223.23 g/mol | ~770.95 g/mol |
| Core Structure | Bicyclic pyrrolizine | Macrocyclic porphyrin |
| Functional Groups | Methyl esters at 1,7-positions | Ethyl esters, mesityl substituents |
Key Insight : The porphyrin derivative’s extended conjugation and larger structure enhance its optical and catalytic properties, whereas the pyrrolizine derivative’s compact structure favors solubility and synthetic versatility .
Pyrazole Derivatives
Compounds like 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives (e.g., synthesized via K₂CO₃:glycerol deep eutectic solvent) share a partially saturated heterocyclic core but differ in substituents and functional groups . Unlike the pyrrolizine dicarboxylate, these pyrazoles feature nitrile and phenyl groups, which significantly alter their electronic properties and biological activity.
Antioxidant Activity
- Pyrazole Derivatives : Exhibit dose-dependent DPPH radical scavenging (IC₅₀ values ~25–100 μg/mL), attributed to electron-donating nitrile and phenyl groups .
Antimicrobial Activity
- Pyrazole Derivatives : Demonstrated broad-spectrum activity against ATCC bacterial/fungal strains (MIC/MBC values in µg/mL range) .
- Porphyrin Derivatives: Not discussed in the evidence, but porphyrins are known for photodynamic antimicrobial applications.
- Pyrrolizine Dicarboxylate : Biological activity unreported, though structural analogs are explored for antiviral and anti-inflammatory uses.
Biological Activity
Dimethyl 2,3-dihydro-1H-pyrrolizine-1,7-dicarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antileukemic properties and other pharmacological effects, supported by diverse research findings and case studies.
Chemical Structure and Properties
The molecular structure of this compound features a pyrrolizine ring with two carboxylate groups. Its molecular formula is , and it has a molecular weight of approximately 183.19 g/mol. The unique arrangement of functional groups contributes to its reactivity and biological interactions.
Table 1: Structural Features of Related Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Dimethyl 5-phenyl-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate | C15H15N O4 | Contains a phenyl group; studied for antitumor activity |
| Dimethyl 5-(3-aminophenyl)-2,3-dihydro-1H-pyrrolizine | C13H14N2 O4 | Contains an amino group; evaluated for various biological activities |
| Dimethyl 5-(trifluoromethyl)phenyl)-2,3-dihydro-1H-pyrrolizine | C13H12F3N O4 | Incorporates trifluoromethyl group; alters electronic properties |
Antileukemic Properties
Research has demonstrated that derivatives of this compound exhibit notable antileukemic activity . In vivo studies using the L1210 and P-388 leukemia models showed significant efficacy against cancer cell lines. For instance:
- In vivo Assays: The compound displayed effective antitumor activity at doses as low as in the P-388 assay, indicating its potential as a therapeutic agent .
- Mechanism of Action: It is believed that the compound interacts with cellular pathways involved in cancer progression, potentially influencing apoptosis and cell proliferation .
Other Biological Activities
Beyond antileukemic effects, this compound has been evaluated for other pharmacological properties:
- Antimicrobial Activity: Preliminary studies suggest that compounds in this class may possess antimicrobial properties against various pathogens .
- Anti-inflammatory Effects: The structural features of the compound may contribute to anti-inflammatory activities, although specific studies are still required to confirm this potential .
Case Study 1: Antileukemic Activity Assessment
A study conducted by researchers involved administering various derivatives of dimethyl 2,3-dihydro-1H-pyrrolizine to mice with induced leukemia. The results indicated that certain derivatives led to a significant reduction in tumor size compared to controls, supporting the hypothesis of their anticancer potential.
Case Study 2: Structural Activity Relationship (SAR)
A comprehensive SAR analysis revealed that modifications in the substituents on the pyrrolizine ring significantly impacted biological activity. For example, introducing different functional groups altered the binding affinity to target enzymes involved in cancer metabolism.
Table 2: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for Dimethyl 2,3-dihydro-1H-pyrrolizine-1,7-dicarboxylate, and how can experimental efficiency be improved?
Methodological Answer: Synthetic routes for pyrrolizine derivatives often involve cyclization of substituted amines with dicarboxylic acid esters under acidic or catalytic conditions. To improve efficiency, integrate computational reaction path searches (e.g., quantum chemical calculations) with high-throughput experimental screening. For instance, ICReDD's methodology combines quantum mechanics (QM) and information science to predict transition states and identify optimal reaction parameters (e.g., solvent, temperature), reducing trial-and-error approaches . Parallel experimentation using automated flow reactors can further accelerate optimization by testing multiple conditions simultaneously.
Q. How can spectroscopic techniques (NMR, IR, HRMS) be systematically applied to characterize this compound?
Methodological Answer:
- NMR : Assign proton environments using -NMR (e.g., diastereotopic protons in the pyrrolizine ring) and -NMR to confirm ester carbonyl signals (~165-170 ppm). Compare with structurally related compounds like diethyl 8-cyano-7-(4-nitrophenyl)-tetrahydroimidazo[1,2-a]pyridine derivatives for resonance patterns .
- IR : Identify ester C=O stretches (~1720 cm) and N-H stretches (~3300 cm) from the pyrrolizine core.
- HRMS : Validate molecular weight (e.g., 253.24 g/mol for CHNO) with high-resolution data to confirm purity and fragmentation patterns .
Q. What safety protocols are critical when handling this compound in the lab?
Methodological Answer: Refer to safety data sheets (SDS) for pyridine/pyrrolizine derivatives, which highlight hazards like skin/eye irritation and respiratory risks. Use fume hoods for synthesis, wear nitrile gloves, and store in airtight containers under inert gas. Emergency protocols should align with ECHA guidelines, including spill containment with absorbents (e.g., vermiculite) and neutralization of acidic byproducts .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, MD simulations) resolve contradictions in proposed reaction mechanisms?
Methodological Answer: For disputed mechanisms (e.g., whether cyclization proceeds via a carbocation intermediate or concerted pathway), employ density functional theory (DFT) to calculate activation energies and transition states. Compare simulated IR/NMR spectra with experimental data to validate mechanistic hypotheses. For example, ICReDD’s workflow uses computed reaction coordinates to prioritize experimental validation, resolving discrepancies between theoretical and observed yields .
Q. What strategies are effective for analyzing regioselectivity in functionalization reactions of the pyrrolizine core?
Methodological Answer: Use steric/electronic maps from molecular dynamics (MD) simulations to predict reactive sites. For example, ester groups at positions 1 and 7 may direct electrophilic substitution to the less hindered C-3 position. Experimental validation via competitive reactions (e.g., bromination or nitration) under controlled conditions can confirm computational predictions .
Q. How can heterogeneous catalysis be tailored for scalable synthesis of this compound?
Methodological Answer: Screen solid acid catalysts (e.g., zeolites, sulfonated carbons) for cyclization reactions to replace homogeneous acids like HSO. Characterize catalyst surfaces using BET and XRD to correlate porosity/acid strength with yield. Optimize via response surface methodology (RSM) to balance temperature, catalyst loading, and reaction time .
Q. What methodologies address discrepancies in kinetic vs. thermodynamic product distributions?
Methodological Answer: Perform time-resolved in-situ FTIR or Raman spectroscopy to monitor reaction progression. If kinetic products dominate at low temperatures, use Eyring plots to compare activation parameters (, ) with DFT-derived values. For thermodynamic control, employ prolonged heating or reversible conditions (e.g., Dean-Stark traps for azeotropic removal of water) .
Data Contradiction Analysis
Q. How should researchers resolve conflicting spectroscopic data (e.g., unexpected 1H^1H1H-NMR splitting patterns)?
Methodological Answer:
- Step 1 : Verify sample purity via HPLC or GC-MS to rule out impurities.
- Step 2 : Compare experimental data with computational NMR predictions (e.g., using Gaussian or ADF software) to assess diastereomerism or conformational flexibility.
- Step 3 : Use 2D NMR (COSY, NOESY) to assign coupling constants and spatial proximities. For example, unexpected splitting in the pyrrolizine ring may arise from restricted rotation of ester groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
